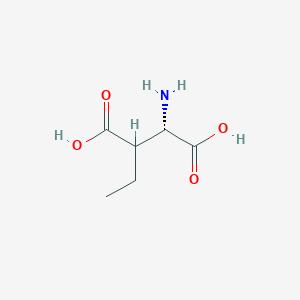

3-Ethyl-L-aspartic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethyl-L-aspartic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Applications

Neurotransmitter Research

3-Ethyl-L-aspartic acid is structurally similar to L-aspartic acid, which functions as a neurotransmitter in the central nervous system. Research has indicated that derivatives like 3-Et-L-Asp can modulate neurotransmitter activity and may be useful in studying synaptic transmission and neuropharmacology. For instance, studies have shown that modifications to the aspartic acid structure can influence receptor binding and signaling pathways, providing insights into neurological disorders .

Enzyme Inhibition Studies

3-Et-L-Asp has been utilized as a substrate or inhibitor in enzyme assays. Its unique structure allows researchers to investigate the specificity and kinetics of various enzymes, particularly those involved in amino acid metabolism. For example, studies have demonstrated that 3-Et-L-Asp can inhibit certain aspartate-specific enzymes, providing a tool for understanding metabolic pathways and developing potential therapeutic agents .

Pharmaceutical Applications

Drug Development

The pharmacological potential of 3-Et-L-Asp is being explored in drug development, especially in creating compounds that target specific receptors or pathways associated with diseases such as Alzheimer's and Parkinson's. Its ability to mimic natural substrates makes it a candidate for designing prodrugs or targeted therapies aimed at enhancing bioavailability and efficacy .

Controlled Release Systems

Recent innovations have incorporated 3-Et-L-Asp into controlled release drug delivery systems. By conjugating this compound with polymers or other drug molecules, researchers have achieved improved solubility and sustained release profiles. Such systems are particularly beneficial for drugs with poor water solubility or those requiring precise dosing regimens .

Material Science Applications

Biopolymer Synthesis

In material science, 3-Et-L-Asp has been explored for synthesizing biopolymers and biodegradable materials. Its incorporation into polymer matrices can enhance mechanical properties while maintaining biocompatibility. Research indicates that polymers modified with amino acids like 3-Et-L-Asp exhibit improved strength and flexibility, making them suitable for medical applications such as scaffolds for tissue engineering .

Nanoparticle Functionalization

The functionalization of nanoparticles with 3-Et-L-Asp has opened new avenues in nanotechnology. By attaching this compound to nanoparticle surfaces, researchers can enhance targeting capabilities for drug delivery systems or improve the stability of nanoparticles in biological environments. Studies have shown that aspartic acid derivatives can facilitate better interaction with biological molecules, leading to increased efficacy in targeted therapies .

Case Studies

Propiedades

Número CAS |

15383-88-7 |

|---|---|

Fórmula molecular |

C6H11NO4 |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-ethylbutanedioic acid |

InChI |

InChI=1S/C6H11NO4/c1-2-3(5(8)9)4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

Clave InChI |

LPUFQUFGRYFZKK-BKLSDQPFSA-N |

SMILES |

CCC(C(C(=O)O)N)C(=O)O |

SMILES isomérico |

CCC([C@@H](C(=O)O)N)C(=O)O |

SMILES canónico |

CCC(C(C(=O)O)N)C(=O)O |

Sinónimos |

Aspartic acid, 3-ethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.